molecular formula C15H26N2O3 B6052755 N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide

Cat. No.: B6052755
M. Wt: 282.38 g/mol
InChI Key: XDBOACGMSBZIKU-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring fused with an oxane ring, making it structurally unique and interesting for research purposes.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)10-17-9-12(8-13(17)18)16-14(19)11-4-6-20-7-5-11/h11-12H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBOACGMSBZIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the oxane ring through cyclization reactions. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide can be compared with similar compounds like:

  • N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide
  • N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the pyrrolidinone and oxane rings in this compound makes it distinct and valuable for research.

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